![molecular formula C23H25N7 B5786584 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of SARS-CoV-2 nsp13, an essential enzyme for viral replication. This has positioned it as a potential candidate for therapeutic intervention against COVID-19. The compound's structure allows it to interact effectively with the viral enzyme, which is crucial for its replication process.
Cancer Research
Research indicates that compounds similar to this pyrazolo[1,5-a]pyrimidine derivative exhibit anti-cancer properties. Investigations into its mechanism of action suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Neurological Disorders
The piperazine moiety within the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Activity | Demonstrated significant inhibition of SARS-CoV-2 nsp13 with IC50 values indicating strong binding affinity. |
Study B | Cancer Cell Lines | Showed that the compound reduced viability in several cancer cell lines by over 50% at micromolar concentrations. |
Study C | Neuropharmacology | Indicated modulation of serotonin receptors, suggesting potential antidepressant effects. |
Mechanism of Action
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyrimidyl)piperazine
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
- 2-Amino-4,6-dimethylpyrimidine
Uniqueness
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential mechanisms of action based on recent studies.
- Molecular Formula : C24H27N7O
- Molecular Weight : 429.52 g/mol
- CAS Number : 1015582-31-6
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.21 µM |
Escherichia coli | 0.21 µM |
Micrococcus luteus | Moderate activity |
Candida species | Antifungal activity |
The compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli suggests it could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies indicated that it may inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : L1210 (promyelocytic leukemia), HeLa (cervical cancer)
- Results : The compound demonstrated selective cytotoxicity, with lower IC50 values compared to standard chemotherapeutics.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Docking Studies : Computational studies indicate strong binding interactions with target proteins such as DNA gyrase and MurD, which are crucial for bacterial survival and replication .
Pharmacokinetic Properties
Pharmacokinetic assessments reveal promising drug-like properties:
Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-16-13-17(2)27-23(26-16)29-11-9-28(10-12-29)21-14-18(3)25-22-20(15-24-30(21)22)19-7-5-4-6-8-19/h4-8,13-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAVLZAUOLRUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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